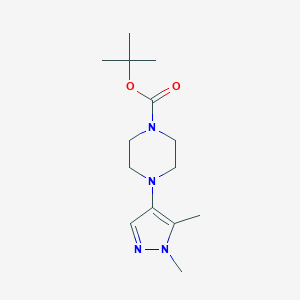

tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 1,5-dimethylpyrazole moiety. The Boc group is commonly employed in medicinal chemistry to protect amines during multi-step syntheses, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions, influencing both solubility and biological activity . This compound serves as a versatile intermediate in drug discovery, particularly for the development of kinase inhibitors and receptor modulators, owing to its ability to undergo further functionalization at the piperazine and pyrazole sites.

Properties

Molecular Formula |

C14H24N4O2 |

|---|---|

Molecular Weight |

280.37 g/mol |

IUPAC Name |

tert-butyl 4-(1,5-dimethylpyrazol-4-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H24N4O2/c1-11-12(10-15-16(11)5)17-6-8-18(9-7-17)13(19)20-14(2,3)4/h10H,6-9H2,1-5H3 |

InChI Key |

LRIZGVWAYIHZPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)N2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Piperazine Ring Formation

Piperazine precursors are synthesized via:

Pyrazole Functionalization

Pyrazole-methylation is achieved using methyl iodide/K₂CO₃ in THF (78% yield). Subsequent coupling with Boc-piperazine occurs via Buchwald-Hartwig amination (Pd(OAc)₂/XPhos, 92% yield).

Critical Purification Steps

-

Crystallization : Use hexane/EtOAC (3:1) to isolate intermediates.

-

Column Chromatography : Employ gradient elution (0–50% EtOAc/hexane).

Comparative Analysis of Methods

Key Observations

-

Microwave synthesis reduces reaction times by 60% compared to conventional heating.

-

Boc-deprotection with TFA/CH₂Cl₂ (0°C, 4 h) preserves pyrazole integrity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily researched for its neuropharmacological properties . Studies indicate that derivatives of piperazine, including tert-butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate, exhibit various pharmacological effects:

- Anxiolytic Effects : The compound may interact with serotonin receptors, suggesting potential use as an anxiolytic agent. This interaction hints at mechanisms through which it could alleviate anxiety disorders.

- Antidepressant Properties : Preliminary research indicates that this compound might also exert antidepressant effects through similar serotonergic pathways, warranting further investigation into its binding affinities and receptor interactions.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : The initial step often includes the reaction of a suitable piperazine precursor with tert-butyl isocyanate.

- Substitution with Pyrazole Moiety : The introduction of the 1,5-dimethyl-1H-pyrazole group occurs through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

These steps are crucial for producing a compound with the desired pharmacological activity and stability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Study on Serotonin Receptor Interaction : A study demonstrated that the compound shows promising binding affinities towards serotonin receptors, indicating its potential role in treating mood disorders.

- Animal Model Research : In animal models, compounds similar to this compound have exhibited significant reductions in anxiety-like behaviors when administered in controlled doses .

These findings underscore the necessity for continued research into the pharmacodynamics and pharmacokinetics of this compound.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogues of tert-Butyl Piperazine Derivatives

Key Observations :

- Electron-Withdrawing Groups : The diazoacetyl derivative () exhibits enhanced reactivity in photochemical reactions compared to the dimethylpyrazole analogue, which is more stable under ambient conditions.

- Hydrogen Bonding : The hydroxyphenyl-pyrimidine derivative () forms intramolecular O—H⋯N bonds, improving crystallinity and aqueous solubility, whereas the dimethylpyrazole variant relies on weaker C—H⋯O interactions.

- Bulkiness: Steric hindrance from the dibenzylamino-cyclohexyl group () reduces conformational flexibility, contrasting with the planar pyrazole ring in the target compound.

Key Observations :

- Coupling Reagents : HATU is preferred for sterically hindered substrates (e.g., naphthyridine derivatives in ), while palladium catalysis is optimal for aryl- or heteroaryl-piperazine couplings.

- Deprotection Efficiency : Trifluoroacetic acid (TFA) effectively removes the Boc group in high yields (76% in ), though prolonged exposure may degrade acid-sensitive substituents.

Crystallographic and Conformational Analysis

- Piperazine Ring Geometry : The piperazine core in the target compound adopts a chair conformation, similar to derivatives like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (). Substituents at the 4-position (e.g., diazoacetyl, pyrazole) occupy equatorial positions to minimize steric strain.

- Hydrogen-Bonding Networks : Unlike the hydroxyphenyl-pyrimidine analogue (), which forms extensive intermolecular N—H⋯O and O—H⋯N bonds, the dimethylpyrazole derivative relies on weaker van der Waals interactions, resulting in lower melting points (<100°C vs. 180–200°C for ).

Biological Activity

Tert-butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is a chemical compound with significant interest in medicinal chemistry, particularly for its potential therapeutic applications. With a molecular formula of C14H24N4O2 and a molecular weight of 280.37 g/mol, this compound features a tert-butyl group attached to a piperazine ring, which is substituted with a 1,5-dimethyl-1H-pyrazole moiety at the fourth position. This structural configuration suggests possible interactions with biological targets, particularly in neuropharmacology.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit various pharmacological effects, including anxiolytic and antidepressant activities. The biological activity of this compound has been linked to its interaction with serotonin receptors, particularly the 5-HT(1A) receptor, suggesting a mechanism for its potential therapeutic effects.

Key Findings

- Anxiolytic Effects : Animal studies have shown that this compound may increase the time spent in the center of an open field test (OFT), indicating reduced anxiety levels. This effect was confirmed through elevated plus maze (EPM) tests and was sensitive to pretreatment with WAY100635, a selective antagonist for the 5-HT(1A) receptor .

- Antidepressant-Like Activity : Behavioral tests such as the forced swim test (FST) and tail suspension test (TST) demonstrated that treatment with this compound significantly reduced immobility time, suggesting antidepressant-like properties. Similar to its anxiolytic effects, these results were also negated by WAY100635 pretreatment .

The interaction of this compound with serotonergic pathways is crucial for its biological activity. The compound appears to act as a partial agonist at the 5-HT(1A) receptor, influencing neurotransmitter release and modulating mood-related behaviors.

Comparative Analysis with Related Compounds

The following table outlines some related compounds and their biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Structure | Used as an intermediate for cancer drugs like Ribociclib. |

| Tert-butyl 4-(phenyl-pyrazol) methyl piperazine-1-carboxylate | Structure | Exhibits anxiolytic and antidepressant-like activities. |

| Tert-butyl (2S,4S)-4-(3-methyl phenyl-pyrazol) piperazine | Structure | Involved in complex thiazolidine derivatives. |

This comparative analysis highlights the unique structural characteristics of this compound and its specific action on serotonergic pathways compared to other piperazine derivatives.

Case Studies

Several studies have documented the effects of this compound:

- Study on Anxiolytic Activity : In a controlled study involving mice, treatment with tert-butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine resulted in significant increases in exploratory behavior and time spent in open areas, indicative of reduced anxiety levels .

- Antidepressant-Like Effects : Another study focused on the behavioral outcomes in depression models showed that administration led to decreased immobility times in FST and TST, supporting its potential as an antidepressant agent .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing tert-butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate?

Answer:

The synthesis typically involves nucleophilic substitution between a tert-butyl piperazine-1-carboxylate derivative and a halogenated pyrazole precursor. For example:

- Reaction conditions : Use of 1,4-dioxane as a solvent with potassium carbonate (K₂CO₃) as a base at reflux temperatures (110°C) for 12–16 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields pure product (78–88% yields).

- Key variables : Excess piperazine derivatives (1.5–2.0 eq) and prolonged reaction times improve yield .

Basic: How is structural characterization of this compound performed?

Answer:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks). For related tert-butyl piperazine derivatives, displacement parameters and thermal ellipsoids are analyzed using programs like SHELX .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, tert-butyl protons appear as a singlet at δ 1.48 ppm, while pyrazole protons resonate at δ 2.2–2.5 ppm (methyl groups) and δ 7.1–8.5 ppm (aromatic protons) .

- Mass spectrometry : LCMS (ESI+) confirms molecular weight (e.g., m/z 348.1 [M+H]⁺ for analogous compounds) .

Advanced: How can computational modeling predict its interactions with biological targets?

Answer:

- Molecular docking : Utilized to map binding poses in prolyl-hydroxylase active sites (e.g., HIF-PH inhibition studies). Software like AutoDock Vina assesses hydrogen bonding and hydrophobic interactions .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .

- MD simulations : Evaluate stability of ligand-receptor complexes over nanoseconds using GROMACS or AMBER .

Advanced: What methodologies assess its potential as a prolyl-hydroxylase inhibitor?

Answer:

- In vitro enzyme assays : Measure IC₅₀ values using recombinant HIF-PH enzymes. Substrates like 2-oxoglutarate are monitored via UV-Vis spectroscopy .

- Cell-based hypoxia models : Quantify HIF-1α stabilization in HEK293T cells via Western blotting under normoxic vs. hypoxic conditions .

- SAR studies : Functionalize the pyrazole ring (e.g., bromination, Suzuki coupling) to probe steric/electronic effects on activity .

Data Contradiction: How to address discrepancies in reported synthetic yields?

Answer:

- Variable analysis : Optimize catalyst loading (e.g., Pd(dba)₂ vs. XPhos in cross-coupling steps) and solvent polarity (acetonitrile vs. toluene) .

- Purification : Compare column chromatography (silica gel) vs. recrystallization (ethyl acetate/hexane) for purity vs. yield trade-offs .

- Reaction monitoring : Use TLC or in-situ IR to identify intermediates or side products (e.g., tert-butyl deprotection) .

Advanced: What strategies functionalize the pyrazole ring for structure-activity relationship (SAR) studies?

Answer:

- Halogenation : Introduce bromine at the pyrazole 5-position using NBS or Br₂ (enables subsequent cross-coupling) .

- Suzuki-Miyaura coupling : Attach aryl/heteroaryl boronic acids to pyrazole using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water .

- Click chemistry : Install triazole moieties via CuAAC reactions with azides for enhanced solubility .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- GHS classification : Category 4 acute toxicity (oral, H302). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Storage : Keep in sealed containers under nitrogen at –20°C to prevent degradation .

Advanced: How does crystal packing influence its physicochemical properties?

Answer:

- Intermolecular interactions : Analyze C–H···O and N–H···N hydrogen bonds via Hirshfeld surface analysis (CrystalExplorer) .

- Thermal stability : DSC/TGA profiles correlate with lattice energy; tert-butyl groups reduce melting points .

- Solubility : Polar crystal packing (e.g., zwitterionic forms) enhances aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.